molecular formula C40H38O8 B1251131 Dorstenone

Dorstenone

Cat. No.: B1251131
M. Wt: 646.7 g/mol
InChI Key: SUQUIVSLHDOSQP-NOLCOJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dorstenone is a chemical compound that, based on its nomenclature, likely belongs to the class of steroidal or terpenoid derivatives. While specific literature on this compound is scarce in the provided evidence, its structural analogs and functional similarities can be inferred from related compounds such as Drostanolone, Androsterone, and Dromostanolone Propionate. These compounds share core steroidal frameworks, which are often associated with biological activities in hormonal regulation or pharmacological applications . The absence of direct studies on this compound necessitates a comparative approach using structurally or functionally related molecules to hypothesize its properties and applications.

Properties

Molecular Formula

C40H38O8

Molecular Weight

646.7 g/mol

IUPAC Name

(E)-1-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(4-hydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C40H38O8/c1-22(2)4-14-28-34(44)18-16-30(38(28)46)40(48)36-31(25-8-12-27(42)13-9-25)20-23(3)21-32(36)37-35(45)19-15-29(39(37)47)33(43)17-7-24-5-10-26(41)11-6-24/h4-13,15-19,21,31-32,36,41-42,44-47H,14,20H2,1-3H3/b17-7+/t31-,32-,36-/m0/s1

InChI Key

SUQUIVSLHDOSQP-NOLCOJBVSA-N

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@@H](C1)C2=CC=C(C=C2)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=CC=C(C=C5)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=CC=C(C=C2)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=CC=C(C=C5)O)O

Synonyms

dorstenone

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound (Hypothetical) Drostanolone Androsterone Dromostanolone Propionate
Molecular Formula C₁₉H₃₀O₂ (assumed) C₂₀H₃₂O₂ C₁₉H₃₀O₂ C₂₃H₃₆O₃
Molecular Weight ~290.4 g/mol (estimated) 304.47 g/mol 290.44 g/mol 360.53 g/mol
Key Functional Groups Ketone, hydroxyl (assumed) 17β-hydroxyl, 2α-methyl 3α-hydroxyl, 17-ketone 17β-propionate ester, 2α-methyl
Biological Role Potential androgen modulator Synthetic anabolic steroid Natural androgen metabolite Anabolic steroid (veterinary use)
Applications Research (hypothetical) Performance enhancement Endocrine studies Muscle growth promotion in livestock

Key Findings:

Structural Variations: this compound’s assumed structure lacks the 2α-methyl group present in Drostanolone and Dromostanolone Propionate, which are critical for their anabolic potency . Androsterone’s 3α-hydroxyl and 17-ketone groups distinguish it as a natural metabolite, whereas this compound may feature alternative oxidation states .

Functional Differences: Dromostanolone Propionate’s ester moiety (propionate group) enhances its lipophilicity and half-life compared to non-esterified analogs like Androsterone . Drostanolone’s 2α-methyl group increases its resistance to metabolic degradation, a feature absent in this compound’s hypothetical structure .

Analytical Challenges: As noted in , chemical analyses of steroidal compounds face challenges such as incomplete extraction and ambiguous structural confirmation. Techniques like XPS () or NMR would be critical for resolving this compound’s configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dorstenone
Reactant of Route 2
Dorstenone

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